DL-o-Tyrosine
CAS No.: 2370-61-8
Cat. No.: VC21538886
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2370-61-8 |
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Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | 2-amino-3-(2-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) |
Standard InChI Key | WRFPVMFCRNYQNR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)O |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)O |
Melting Point | 262 °C |
Chemical and Physical Properties
Structural Characteristics
DL-o-Tyrosine features a phenyl ring with a hydroxyl group at the ortho position, an alpha-amino group, and a carboxylic acid group. This structure can be represented as 2-hydroxy-phenyl-alanine, distinguishing it from the para isomer (4-hydroxy-phenyl-alanine) found in proteins. The presence of both D and L enantiomers in the racemic mixture results from the chiral carbon atom in the amino acid backbone .
Chemical Properties
The chemical reactivity of DL-o-Tyrosine is influenced by its functional groups:
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The carboxylic acid group can undergo esterification and amidation
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The amino group can react with carbonyl compounds, acids, and alkylating agents
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The phenolic hydroxyl group can participate in oxidation reactions and form ethers and esters
The ortho positioning of the hydroxyl group creates distinct chemical properties compared to para-tyrosine, potentially affecting reaction rates and mechanisms with various enzymes and chemical reagents .
Synthesis Methods
Purification Methods
After synthesis, DL-o-Tyrosine typically requires purification steps that may include:
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Recrystallization
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Ion-exchange chromatography
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Filtration and washing procedures
These purification methods help ensure the removal of impurities and byproducts from the synthesis reactions, resulting in a high-purity product suitable for research and commercial applications.
Research Applications
Biochemical Studies
DL-o-Tyrosine serves as a valuable tool in biochemical research, particularly for investigating:
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Protein synthesis mechanisms and the effects of non-standard amino acid incorporation
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Enzyme activity and substrate specificity studies
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Structure-activity relationships in proteins and peptides
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Metabolic pathways involving amino acids and their derivatives
Neurological Research
Given its potential role in neurotransmitter synthesis, DL-o-Tyrosine may be used in research focused on:
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Dopamine pathway investigations
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Neurological disorder models
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Cognitive function studies
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Development of novel therapeutics targeting catecholamine-related conditions
Researchers can use DL-o-Tyrosine to study how structural variations in amino acids affect biochemical pathways, potentially leading to insights about enzyme specificity and the biological significance of different isomers.
Industry Sector | Applications | Proposed Mechanisms |
---|---|---|
Dietary Supplements | Mood enhancement, cognitive function support | Precursor to neurotransmitters like dopamine |
Pharmaceuticals | Neurological disorder treatments, modified peptides | Modulation of neurotransmitter synthesis, unique pharmacological properties |
Food Industry | Flavor enhancement, nutritional fortification | Amino acid supplementation, sensory properties |
Cosmetics | Skincare products, anti-aging formulations | Antioxidant activity, protection against oxidative stress |
Comparison with Other Tyrosine Isomers
Structural Differences
DL-o-Tyrosine differs from other tyrosine isomers primarily in the position of the hydroxyl group on the phenyl ring:
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o-Tyrosine: Hydroxyl group at the 2-position (ortho)
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m-Tyrosine: Hydroxyl group at the 3-position (meta)
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p-Tyrosine: Hydroxyl group at the 4-position (para) - this is the common form found in proteins
Additionally, the "DL" designation indicates a racemic mixture, unlike the naturally occurring L-form found in proteins .
Biochemical Activity Differences
The position of the hydroxyl group significantly affects the biochemical behavior of tyrosine isomers:
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Enzyme recognition and binding affinities differ between isomers
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Metabolic pathways may process different isomers at varying rates
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Incorporation into proteins and peptides may be affected by isomer structure
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Antioxidant properties may vary based on hydroxyl positioning
Further research is needed to fully characterize the specific differences in biochemical activity between DL-o-Tyrosine and other tyrosine isomers.
Future Research Directions
Technological Applications
Emerging technological applications for DL-o-Tyrosine may include:
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